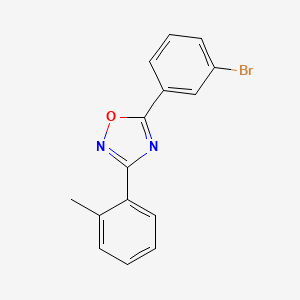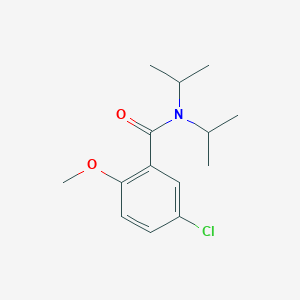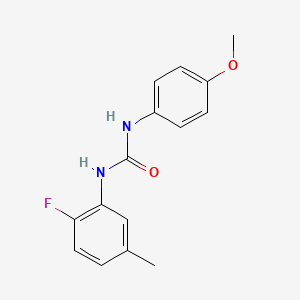![molecular formula C18H19BrN2O2 B5814153 3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide, also known as BOC-3-Br, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cell proliferation and apoptosis. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the activity of protein kinase B, which is involved in cell survival and proliferation. In addition, this compound has been found to induce the production of cytokines and chemokines, leading to an inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Further studies are needed to determine its mechanism of action and potential side effects. In addition, studies are needed to improve its solubility in aqueous solutions for in vivo administration.
Métodos De Síntesis
The synthesis of 3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-bromoaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with cyanic acid to form this compound. Other methods include the reaction of 3-bromoaniline with 4-tert-butylbenzoyl isocyanate or the reaction of 3-bromoaniline with 4-tert-butylbenzoyl azide.
Aplicaciones Científicas De Investigación
3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)14-9-7-12(8-10-14)17(22)23-21-16(20)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCWLQTBFAYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)



![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
